molecular formula C9H13N3O4S B8082814 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-sulfanylpyrimidin-1-yl)oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-sulfanylpyrimidin-1-yl)oxolane-3,4-diol

Cat. No.: B8082814
M. Wt: 259.28 g/mol
InChI Key: RHFUOMFWUGWKKO-XVFCMESISA-N
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Description

The compound identified by the Chemical Abstracts Service number 83257 is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is widely used in organic synthesis, particularly for the coupling of amino acids to form peptides.

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Carbamoylation: It converts amines into carbamates.

    Ureation: It converts amines into ureas.

    Esterification: It converts alcohols into esters.

Common reagents used in these reactions include amines and alcohols. The major products formed are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole is extensively used in scientific research due to its versatility:

    Chemistry: It is used in peptide synthesis for coupling amino acids.

    Biology: It is employed in the modification of proteins and nucleic acids.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly in the formation of peptide-based drugs.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can react with nucleophiles such as amines and alcohols. The molecular targets include carboxylic acids, and the pathways involved are nucleophilic substitution reactions .

Comparison with Similar Compounds

Carbonyldiimidazole is unique compared to other similar compounds such as phosgene and imidazole due to its ability to act as both a nucleophile and a base in reactions. Similar compounds include:

Carbonyldiimidazole stands out due to its high yield and ease of handling compared to these similar compounds.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-sulfanylpyrimidin-1-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFUOMFWUGWKKO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=NC1=N)S)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=NC1=N)S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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